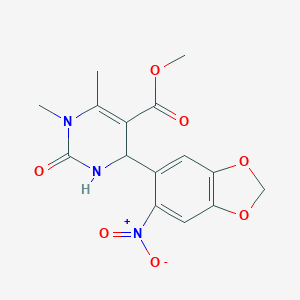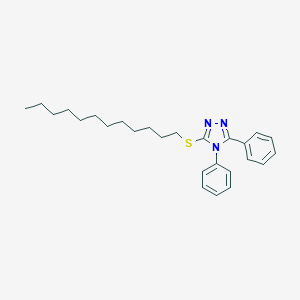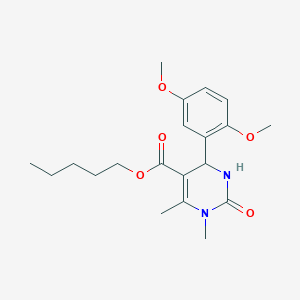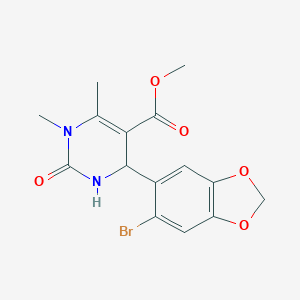![molecular formula C28H19NO B404036 8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one CAS No. 5628-79-5](/img/structure/B404036.png)
8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes a phenyl group substituted with an ethyl group, an aza-indeno core, and a phenanthrene moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
Méthodes De Préparation
The synthesis of 8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indeno core: This step involves the cyclization of a suitable precursor to form the indeno structure.
Introduction of the aza group: The aza group is introduced through a substitution reaction, often using nitrogen-containing reagents.
Attachment of the phenyl group: The phenyl group, substituted with an ethyl group, is attached to the indeno core through a coupling reaction, such as the Suzuki or Sonogashira cross-coupling reactions.
Final cyclization and oxidation: The final step involves cyclization and oxidation to form the complete this compound structure.
Analyse Des Réactions Chimiques
8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one undergoes various chemical reactions, including:
The major products formed from these reactions include quinones, dihydro derivatives, and halogenated compounds.
Applications De Recherche Scientifique
8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Photophysical Studies: Its photophysical properties, such as fluorescence and phosphorescence, are of interest in the study of light-emitting materials.
Medicinal Chemistry: The compound’s structure allows for potential interactions with biological targets, making it a subject of study for drug development and other medicinal applications.
Mécanisme D'action
The mechanism of action of 8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may interact with enzymes or receptors involved in oxidative stress and cellular signaling pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
8-(4-ethylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one can be compared to other similar compounds, such as:
Phenanthrene: A simpler PAH with three fused benzene rings, used in the production of dyes, plastics, and drugs.
Anthracene Derivatives: Compounds like 9-(4-phenyl)anthracene and 9-(4-phenylethynyl)-anthracene, which have similar photophysical properties and are used in organic electronics.
Phenanthrenequinone: An oxidized derivative of phenanthrene, used in various chemical reactions and studies.
Propriétés
Numéro CAS |
5628-79-5 |
|---|---|
Formule moléculaire |
C28H19NO |
Poids moléculaire |
385.5g/mol |
Nom IUPAC |
11-(4-ethylphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one |
InChI |
InChI=1S/C28H19NO/c1-2-17-11-13-19(14-12-17)27-26-25(21-9-5-6-10-22(21)28(26)30)24-20-8-4-3-7-18(20)15-16-23(24)29-27/h3-16H,2H2,1H3 |
Clé InChI |
SLBJBTZAIJXAJB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65 |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(naphthalen-1-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B403956.png)
![2-{11-[3-(methyloxy)phenyl]undecyl}-1H-benzimidazole](/img/structure/B403957.png)

![1-(4-Fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B403960.png)
![1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone]](/img/structure/B403961.png)
![4-Fluorobenzaldehyde [3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]hydrazone](/img/structure/B403962.png)
![N-[2-(aminocarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B403963.png)

![{3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}acetic acid](/img/structure/B403969.png)

![3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B403974.png)
![2-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole](/img/structure/B403975.png)

